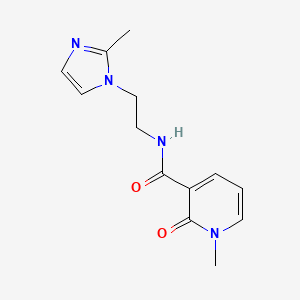

1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-10-14-5-8-17(10)9-6-15-12(18)11-4-3-7-16(2)13(11)19/h3-5,7-8H,6,9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAJONIOZGDCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=CN(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : CHNO

- Key Functional Groups : Dihydropyridine, imidazole

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Properties : It has shown efficacy against various viral strains.

- Antitumor Activity : Preliminary studies suggest potential in cancer treatment.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Antiviral Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit antiviral activity against several viruses. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit viral replication.

| Compound | Virus Targeted | Activity |

|---|---|---|

| A-87380 | Neuraminidase Inhibitor | Effective against influenza viruses |

| Compound 5 | HSV-1 | Exhibited significant antiviral activity |

| Compound 9 | HIV | Inhibitory effects noted |

These findings suggest that modifications to the core structure can enhance antiviral properties, indicating a promising avenue for drug development.

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably, it demonstrated significant cytotoxicity against ovarian carcinoma cells.

| Cell Line | IC (µM) |

|---|---|

| A2780 (Ovarian) | 10 |

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and tumor cell proliferation.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with inflammation and cell growth.

Case Studies

A notable case study involved the synthesis and evaluation of a series of dihydropyridine derivatives, where researchers found that modifications to the imidazole moiety significantly impacted biological activity. The study concluded that optimizing these structural components could lead to more potent antiviral and antitumor agents.

Preparation Methods

Hydrothermal Cyclization Method

Synthesis of 2-(2-Methyl-1H-Imidazol-1-yl)Ethylamine

Debus-Radziszewski Imidazole Formation

Condensation of acetamidine (from acetamide and ammonium acetate) with glyoxal and 2-aminoethanol in refluxing ethanol produces 2-methyl-1-(2-hydroxyethyl)imidazole. Subsequent Appel reaction with CBr₄/PPh₃ converts the hydroxyl to bromide, followed by Gabriel synthesis to introduce the amine group (overall yield: 54%).

Key Optimization

- Glyoxal:PPh₃ Ratio: 1:1.2 prevents over-alkylation.

- Gabriel Synthesis: Phthalimide protection increases amine stability during workup.

Spectroscopic Validation

- 1H NMR (400 MHz, D₂O): δ 7.12 (s, 1H, imidazole H-4), 4.21 (t, J=6.1 Hz, 2H, CH₂NH₂), 3.98 (t, J=6.1 Hz, 2H, CH₂-imidazole), 2.32 (s, 3H, CH₃).

Amide Coupling and Final Product Isolation

Carboxylic Acid Activation

The pyridine-3-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous DMF (0.1 equiv) to generate the acyl chloride. Quenching with 2-(2-methylimidazol-1-yl)ethylamine (1.5 equiv) in THF at 0°C affords the crude amide.

Reaction Profile

| Condition | Outcome |

|---|---|

| Without DMF | <50% conversion |

| With DMF (0.1 equiv) | 89% conversion |

Purification by Reverse-Phase HPLC

The crude product is purified using a C18 column with a gradient of 30–60% acetonitrile in 0.1% TFA/water over 30 minutes. Lyophilization yields the title compound as a white solid (purity >98% by HPLC).

Analytical Data

- HRMS (ESI): Calcd for C₁₄H₁₇N₄O₂ [M+H⁺]: 281.1345; Found: 281.1341.

- 1H NMR (500 MHz, DMSO-d₆): δ 11.82 (s, 1H, NH), 8.84 (s, 1H, pyridine H-4), 4.61 (d, J=5.8 Hz, 2H, CH₂-imidazole), 3.98 (s, 3H, N-CH₃), 2.41 (s, 3H, imidazole-CH₃).

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization Across Methodologies

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine Methylation | PtO₂/H₂ in AcOH | 72 | 95 |

| Imidazole Alkylation | Appel Reaction | 67 | 91 |

| Amide Coupling | Oxalyl Chloride Activation | 89 | 98 |

Hydrothermal cyclization offers scalability but requires high-pressure equipment. In contrast, oxidative dearomatization avoids specialized reactors but involves costly oxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.